molecular formula C15H24O B12405479 (1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

Cat. No.: B12405479
M. Wt: 220.35 g/mol
InChI Key: QTGAEXCCAPTGLB-FNFCFPHGSA-N
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Description

(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[910]dodeca-3,7-diene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene typically involves multiple steps, including the formation of the bicyclic core and the introduction of the methyl groups. Common synthetic routes may involve cyclization reactions, followed by selective methylation. Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or other substitution reactions can occur, where functional groups are replaced by others using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene: shares similarities with other bicyclic compounds, such as camphor and borneol.

    Camphor: Known for its aromatic properties and use in medicinal applications.

    Borneol: Utilized in traditional medicine and as a precursor in organic synthesis.

Uniqueness

What sets this compound apart is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

InChI

InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5-,12-8+/t13-,15-/m1/s1

InChI Key

QTGAEXCCAPTGLB-FNFCFPHGSA-N

Isomeric SMILES

C/C/1=C\CC(/C=C\C[C@@]2([C@H](O2)CC1)C)(C)C

Canonical SMILES

CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C

Origin of Product

United States

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